molecular formula C10H20N2O3S B3045044 2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine CAS No. 1016811-98-5

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine

Cat. No.: B3045044
CAS No.: 1016811-98-5
M. Wt: 248.34 g/mol
InChI Key: HFWZAXDGHZKKHY-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a methyl group at the second position and a piperidin-3-ylsulfonyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine typically involves the following steps:

    Formation of the Piperidin-3-ylsulfonyl Group: This can be achieved by reacting piperidine with a sulfonyl chloride under basic conditions to form the piperidin-3-ylsulfonyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the desired compound.

    Methylation: The final step involves the methylation of the morpholine ring at the second position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(piperidin-3-ylsulfonyl)pyridine
  • 2-Methyl-4-(piperidin-3-ylsulfonyl)thiazole
  • 2-Methyl-4-(piperidin-3-ylsulfonyl)benzene

Uniqueness

2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine is unique due to its combination of a morpholine ring and a piperidin-3-ylsulfonyl group. This structure imparts specific chemical properties, such as enhanced solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methyl-4-piperidin-3-ylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-9-8-12(5-6-15-9)16(13,14)10-3-2-4-11-7-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWZAXDGHZKKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640895
Record name 2-Methyl-4-(piperidine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016811-98-5
Record name 2-Methyl-4-(piperidine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine
Reactant of Route 2
2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine
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2-Methyl-4-(piperidin-3-ylsulfonyl)morpholine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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